molecular formula C12H26BrO8P B606402 Bromo-PEG5-phosphonic acid CAS No. 1446282-37-6

Bromo-PEG5-phosphonic acid

Cat. No.: B606402
CAS No.: 1446282-37-6
M. Wt: 409.21
InChI Key: ASIUTFVREYVRJH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Bromo-PEG5-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as this linker, connecting the two ligands. Once the PROTAC is formed, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the action of this compound is the selective degradation of target proteins. By serving as a linker in PROTACs, it allows for the specific targeting of proteins for degradation by the ubiquitin-proteasome system . This can have various molecular and cellular effects, depending on the specific target protein being degraded.

Action Environment

The action of this compound is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its mode of action . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Bromo-PEG5-phosphonic acid plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form PROTAC molecules. The nature of these interactions is largely dependent on the specific target protein and E3 ubiquitin ligase used in the PROTAC design .

Cellular Effects

The effects of this compound on cells are primarily through its role in the formation of PROTACs. These molecules can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in PROTACs. These molecules work by binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the ubiquitin-proteasome system through its role in PROTACs . It interacts with enzymes involved in protein ubiquitination and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG5-phosphonic acid typically involves the reaction of a PEG chain with a bromine-containing reagent and a phosphonic acid group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Comparison with Similar Compounds

  • Bromo-PEG3-phosphonic acid
  • Bromo-PEG4-phosphonic acid
  • Bromo-PEG6-phosphonic acid

Uniqueness: Bromo-PEG5-phosphonic acid is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and linker flexibility. This makes it particularly effective in applications requiring precise molecular spacing and solubility .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIUTFVREYVRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCP(=O)(O)O)OCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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